2-azido-1,3-dichloro-5-nitrobenzene
Description
2-Azido-1,3-dichloro-5-nitrobenzene is a nitroaromatic compound featuring an azide group at the 2-position, chlorine atoms at the 1- and 3-positions, and a nitro group at the 5-position. This compound is of significant interest in synthetic chemistry due to the reactivity of the azide group, which enables participation in 1,3-dipolar cycloaddition reactions (e.g., Cu-catalyzed "click" chemistry) to form triazole derivatives . Its dichloro and nitro substituents further influence electronic properties and regioselectivity in reactions.
Properties
CAS No. |
205681-92-1 |
|---|---|
Molecular Formula |
C6H2Cl2N4O2 |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 2-amino-1,3-dichloro-5-nitrobenzene followed by azidation using sodium azide . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.
Industrial Production Methods: Industrial production of 2-azido-1,3-dichloro-5-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1,3-dichloro-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of more complex aromatic compounds.
Common Reagents and Conditions:
Sodium Azide:
Hydrogenation Catalysts: Employed in the reduction of the nitro group.
Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.
Major Products:
Triazoles: Formed through cycloaddition reactions involving the azido group.
Aminobenzene Derivatives: Resulting from the reduction of the nitro group.
Scientific Research Applications
Synthesis of Heterocycles
One of the primary applications of 2-azido-1,3-dichloro-5-nitrobenzene is in the synthesis of heterocycles. Azides are known for their utility in forming triazoles through click chemistry, particularly via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of various triazole derivatives that have applications in pharmaceuticals and materials science.
- Case Study: Triazole Synthesis
A study demonstrated that this compound can react with alkynes to form triazoles under mild conditions. The reaction yielded high purity products with good yields, showcasing the compound's effectiveness as a building block for complex molecular architectures .
Glycosylation Reactions
The azido group in this compound serves as an excellent latent amine precursor. It can be employed in glycosylation reactions to synthesize oligosaccharides and glycoconjugates. The stability of the azide functionality under various conditions makes it an attractive choice for these transformations.
- Case Study: Oligosaccharide Synthesis
Recent advancements have shown that glycosyl donors containing the azido group can be prepared from 2-amino sugars or through azidation processes. These donors have been successfully used in total syntheses of biologically relevant oligosaccharides, demonstrating moderate to high yields and excellent stereoselectivity .
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. The compound's ability to participate in nucleophilic substitutions and cycloadditions makes it a valuable intermediate for synthesizing bioactive molecules.
- Case Study: Antimicrobial Activity
Research has indicated that derivatives of dichloronitrobenzenes exhibit antifungal properties against various pathogens. The introduction of the azido group enhances the biological activity of these compounds, making them candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-azido-1,3-dichloro-5-nitrobenzene involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amino group, which can further participate in various chemical transformations. These reactions are facilitated by the electron-withdrawing effects of the nitro and chloro groups, which influence the reactivity of the benzene ring.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Calculated molecular weight.
Research Findings
- Regioselectivity : Studies on this compound demonstrate >95% regioselectivity in triazole formation, attributed to the electron-withdrawing nitro and chlorine groups stabilizing transition states .
- Comparative Yields : Methoxy-substituted analogs (e.g., 1,5-dichloro-3-methoxy-2-nitrobenzene) are primarily used as intermediates in organic synthesis, with yields dependent on reaction conditions (e.g., nitration or halogenation steps) .
Q & A
Q. What are the standard synthetic routes for preparing 2-azido-1,3-dichloro-5-nitrobenzene, and what analytical methods are critical for its characterization?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:
Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at the 1- and 3-positions, with regioselectivity guided by the nitro group’s meta-directing effects .
Azidation : Replace a labile substituent (e.g., via SNAr) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C .
Characterization :
Q. How does the electronic influence of the nitro group affect reactivity in subsequent transformations?
- Methodological Answer : The nitro group is a strong electron-withdrawing group, which:
- Deactivates the ring toward electrophilic substitution, directing incoming substituents to meta/para positions .
- Enhances reactivity at ortho positions for nucleophilic aromatic substitution (SNAr) due to increased positive charge density .
For example, in Staudinger reactions, the azide group reacts selectively with phosphines to form iminophosphoranes, a key step in click chemistry .
Advanced Research Questions
Q. How can contradictory data on reaction yields in azide cycloadditions be resolved?
- Methodological Answer : Discrepancies in yields often stem from:
- Solvent effects : Polar solvents (e.g., DMSO) stabilize dipolar intermediates in Huisgen cycloadditions, improving yields .
- Catalyst purity : Copper(I) catalysts for azide-alkyne cycloadditions (CuAAC) must be rigorously purified to avoid oxidation to inactive Cu(II) .
- By-product analysis : Use LC-MS/MS to identify side products (e.g., triazole regioisomers) and optimize stoichiometry .
Case Study : A 2021 study resolved a 30% yield discrepancy by switching from CuBr to CuI with tris(benzyltriazolylmethyl)amine (TBTA), achieving >90% yield .
Q. What strategies optimize regioselectivity in SNAr reactions of this compound?
- Methodological Answer : Regioselectivity is controlled by:
- Leaving group mobility : The azide group is a better leaving group than chloride, favoring substitution at the 2-position .
- Temperature : Higher temperatures (80–100°C) promote kinetic control, favoring meta products, while lower temperatures favor thermodynamic para products .
- Catalysts : Crown ethers (e.g., 18-crown-6) enhance solubility of azide ions, improving selectivity for mono-substituted products .
Q. How do steric and electronic factors influence the compound’s stability under storage conditions?
- Methodological Answer :
- Steric hindrance : The bulky azide and nitro groups reduce π-stacking, enhancing crystalline stability .
- Light sensitivity : The nitro group promotes photodegradation; store in amber vials at –20°C under argon .
- Thermal stability : DSC analysis shows decomposition onset at 120°C, necessitating reaction temperatures below this threshold .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s biological activity: How to design experiments to validate hypotheses?
- Methodological Answer :
- Control experiments : Compare bioactivity of this compound with its non-azidated analog (1,3-dichloro-5-nitrobenzene) to isolate the azide’s contribution .
- Dose-response assays : Use a gradient (1–100 µM) to identify toxicity thresholds and rule out nonspecific effects .
- Metabolic stability : Incubate with liver microsomes to assess azide reduction to amines, which may alter activity .
Comparative Reactivity Table
| Reaction Type | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| CuAAC | CuI, TBTA, DMSO, 25°C | 92 | |
| SNAr with morpholine | K₂CO₃, DMF, 80°C | 78 | |
| Photolysis | UV (365 nm), THF, 0°C | Decomposes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
